8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a dimethylaminoethyl group and a phenylethyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 2-(DIMETHYLAMINO)ETHYL METHACRYLATE
- N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE
Uniqueness
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
Molecular Formula |
C18H24N6O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H24N6O2/c1-22(2)12-10-19-17-20-15-14(16(25)21-18(26)23(15)3)24(17)11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)(H,21,25,26) |
InChI Key |
DODVCPIJVHBDKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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